Product packaging for methyl N-(4-bromo-3-fluorophenyl)carbamate(Cat. No.:CAS No. 396076-65-6)

methyl N-(4-bromo-3-fluorophenyl)carbamate

Cat. No.: B1321023
CAS No.: 396076-65-6
M. Wt: 248.05 g/mol
InChI Key: DKQFMIYZLHXFOX-UHFFFAOYSA-N
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Description

Overview of Carbamate (B1207046) Derivatives in Synthetic Organic Chemistry

Carbamates, esters of carbamic acid (NH₂COOH), are a versatile class of organic compounds characterized by the -NHC(=O)O- functional group. Their utility in synthetic organic chemistry is extensive, primarily serving as key protecting groups for amines. The carbamate moiety can be readily introduced and is stable under a wide range of reaction conditions, yet it can be cleaved under specific, controlled circumstances. Beyond their role in protection strategies, carbamates are integral components in the synthesis of various pharmaceuticals, agrochemicals, and polymers. The electronic properties of the carbamate group can be fine-tuned by the nature of its substituents, influencing the molecule's reactivity and biological activity.

Significance of Halogenated Phenyl Carbamates in Academic Research

The introduction of halogen atoms onto the phenyl ring of N-aryl carbamates significantly modulates their chemical and physical properties. Halogens, being electronegative, can alter the electron density of the aromatic ring and the reactivity of the carbamate group through inductive and resonance effects. This substitution pattern is of particular interest in medicinal chemistry and materials science. In drug discovery, halogenation can enhance metabolic stability, improve membrane permeability, and provide additional binding interactions with biological targets. In academic research, halogenated phenyl carbamates serve as valuable intermediates for cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Research Scope Pertaining to Methyl N-(4-bromo-3-fluorophenyl)carbamate

This compound is a specific halogenated N-aryl carbamate that has garnered attention primarily due to its association with the pharmaceutical agent Tedizolid. It has been identified as "Tedizolid Impurity 43," which situates its research scope largely within the context of pharmaceutical analysis, quality control, and process chemistry. The presence of bromine, fluorine, and a carbamate group on the phenyl ring makes it a molecule of interest for studying the impact of polysubstitution on chemical behavior. Research pertaining to this compound focuses on its synthesis, characterization, and its potential role as a building block in the synthesis of other complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrFNO2 B1321023 methyl N-(4-bromo-3-fluorophenyl)carbamate CAS No. 396076-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(4-bromo-3-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQFMIYZLHXFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl N 4 Bromo 3 Fluorophenyl Carbamate and Analogues

Direct Synthesis Approaches for N-Aryl Carbamates

Direct methods for the formation of N-aryl carbamates often involve the generation of a key isocyanate intermediate from an appropriate precursor, which is then trapped with an alcohol. Other approaches involve the direct coupling of an amine with a carbonyl source.

Hofmann Rearrangement Protocols and Green Chemistry Aspects

The Hofmann rearrangement is a classical organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.org This intermediate can be trapped with an alcohol, such as methanol (B129727), to yield the corresponding carbamate (B1207046). wikipedia.org This method is particularly useful for the synthesis of N-aryl carbamates from substituted benzamides.

Recent advancements in the Hofmann rearrangement have focused on the use of milder and more environmentally friendly reagents. Hypervalent iodine compounds, such as (tosylimino)phenyl-λ3-iodane (PhINTs), have emerged as effective reagents for this transformation. organic-chemistry.orgacs.orgnih.gov The reaction proceeds under mild, room temperature conditions and demonstrates high selectivity, making it suitable for substrates with various functional groups. organic-chemistry.orgacs.org For instance, the reaction of substituted benzamides with PhINTs in the presence of methanol provides the corresponding methyl carbamates in excellent yields. organic-chemistry.org

Another green approach involves the use of sodium hypochlorite (B82951) (NaOCl) as the oxidant in the presence of a solid-supported base like potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3). This method offers an efficient, cost-effective, and environmentally benign route to methyl carbamates from a range of aromatic and aliphatic amides. researchgate.netnih.gov

To synthesize methyl N-(4-bromo-3-fluorophenyl)carbamate via this method, the precursor 4-bromo-3-fluorobenzamide (B1288924) would be required. This amide could be subjected to the Hofmann rearrangement in the presence of methanol to trap the resulting 4-bromo-3-fluorophenyl isocyanate.

Precursor Amide ExampleReagentProduct CarbamateYield (%)Reference
BenzamidePhINTs, MeOHMethyl phenylcarbamate98 organic-chemistry.org
4-MethoxybenzamidePhINTs, MeOHMethyl (4-methoxyphenyl)carbamate95 organic-chemistry.org
4-NitrobenzamidePhINTs, MeOHMethyl (4-nitrophenyl)carbamate96 organic-chemistry.org
3-ChlorobenzamideNaOCl, KF/Al2O3, MeOHMethyl (3-chlorophenyl)carbamate92 nih.gov

Carbamoylation Reactions for N-Aryl Carbamate Formation

Carbamoylation involves the reaction of an amine with a suitable carbonyl-containing reagent to form the carbamate linkage. A common precursor for this reaction is the corresponding aniline (B41778). For the target molecule, 4-bromo-3-fluoroaniline (B116652), which is commercially available, would be the starting material. sigmaaldrich.comnih.gov

A straightforward method for carbamoylation is the reaction of the aniline with a chloroformate, such as methyl chloroformate, in the presence of a base to neutralize the HCl byproduct. This is a widely used and generally high-yielding reaction.

Another approach involves the in situ generation of carbamoyl (B1232498) chlorides from amines, which then react with phenols to form O-aryl carbamates. organic-chemistry.org For N-aryl carbamates, the reaction of an aniline with phosgene (B1210022) or a phosgene equivalent generates an isocyanate, which can then be reacted with an alcohol. However, due to the high toxicity of phosgene, alternative, safer reagents are preferred.

One such alternative is the use of di-tert-butyl dicarbonate (B1257347) (Boc2O) or other mixed carbonates. The reaction of an aromatic carboxylic acid with sodium azide (B81097) and a chloroformate can produce an acyl azide, which undergoes a Curtius rearrangement to the isocyanate, followed by trapping with an alcohol.

Aniline DerivativeCarbamoylating AgentBaseProductYield (%)
4-AminoacetophenoneMethyl ChloroformatePyridine (B92270)Methyl (4-acetylphenyl)carbamate-
1-Methylpiperidin-4-amineBis(4-fluorophenyl)methyl chloroformate-Bis(4-fluorophenyl)methyl (1-methylpiperidin-4-yl)carbamate22
AnilineDi-tert-butyl dicarbonate-tert-Butyl phenylcarbamate-

One-Pot Synthetic Strategies for Carbamate Scaffolds

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. Several one-pot methods for the synthesis of N-aryl carbamates have been developed.

One such strategy involves the in situ formation of N-substituted carbamoyl chlorides from amines, which are then reacted with phenols. organic-chemistry.org A more relevant approach for N-aryl carbamates starts from the corresponding amine. For example, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can efficiently produce carbamates. nih.gov

Another powerful one-pot method involves the transition metal-catalyzed carbonylation of aromatic nitro compounds in the presence of an alcohol. This process combines reduction of the nitro group and carbamate formation in a single step.

For the synthesis of this compound, a potential one-pot reaction could involve the reaction of 4-bromo-3-fluoroaniline with carbon dioxide and a methylating agent, although the reactivity of the substituted aniline would need to be considered. A more established one-pot approach would be the reaction of 4-bromo-3-fluoroaniline with methyl chloroformate in the presence of a base. researchgate.net

Starting MaterialReagentsProductKey Features
Amine, CO2, Alkyl HalideCs2CO3, TBAIN-Alkyl CarbamateMild conditions, avoids over-alkylation
Aromatic AmineMethyl Chloroformate, PyridineMethyl Aryl CarbamateHigh yielding, straightforward
Aromatic Nitro CompoundCO, Alcohol, Metal CatalystN-Aryl CarbamateReductive carbonylation

Advanced Synthetic Techniques

Modern synthetic chemistry continues to provide novel and more efficient methods for the construction of chemical bonds, including the C-N bond in carbamates. These advanced techniques often offer advantages in terms of sustainability, reaction conditions, and substrate scope.

Metal-Free Approaches in Carbamate Synthesis

The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. A notable metal-free approach for the synthesis of N-aryl carbamates involves the reaction of aromatic amines with cyclic organic carbonates, catalyzed by an organocatalyst such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). scispace.com This reaction proceeds under mild, ambient conditions and is highly chemo- and site-selective. scispace.com

This methodology could be applied to the synthesis of this compound by reacting 4-bromo-3-fluoroaniline with a suitable cyclic carbonate in the presence of TBD.

Another metal-free strategy is the transition metal-free synthesis of N-arylated carbazoles via the ladderization of fluorinated oligophenylenes, which proceeds through nucleophilic substitution. nih.govrsc.org While not a direct synthesis of simple N-aryl carbamates, it highlights the potential of metal-free C-N bond formation.

Aromatic AmineCarbonyl SourceCatalystProduct TypeKey Advantage
AnilinePropylene CarbonateTBDN-Aryl CarbamateMild, metal-free, ambient temperature
Substituted AnilinesEthylene CarbonateTBDN-Aryl CarbamatesHigh chemo- and site-selectivity

Photocatalyzed Oxidative Decarboxylation in Urethane Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light as an energy source. The synthesis of N-aryl amines can be achieved through the photocatalytic dehydrogenation of allylic amines. rsc.org

More directly related to carbamate synthesis, dual nickel photocatalysis has been employed for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light. nih.gov This method avoids the use of toxic phosgene and high pressures of CO2. nih.gov While this produces O-aryl carbamates, the principles of photocatalytic C-N bond formation are relevant.

A potential photocatalytic route to urethanes involves the oxidative decarboxylation of oxamic acids to generate isocyanate intermediates, which can then be trapped by alcohols. This approach has been used for the synthesis of polyurethanes. The generation of isocyanates from N-aryl oxamic acids via a photoinduced process presents a novel, mild route to these key intermediates for carbamate synthesis.

Reaction TypeReactantsCatalyst SystemProductKey Features
O-Aryl Carbamate SynthesisAryl halide, Amine, CO2Dual Nickel/PhotocatalystO-Aryl CarbamateVisible light, ambient CO2 pressure
Polyurethane SynthesisPolyoxamic acids, PolyolsPhenyliodine diacetate (oxidant)PolyurethaneIn situ isocyanate generation
N-Aryl Amine SynthesisAllylic aminesPhotocatalystN-Aryl AmineDehydrogenation under visible light

Directed Metalation Group (DMG) Strategies in Aromatic Carbamate Synthesis

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This methodology relies on the use of a Directed Metalation Group (DMG), which coordinates to an organometallic base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho-position. The resulting arylmetal species can then react with a variety of electrophiles to introduce a wide range of substituents with high precision.

The aryl O-carbamate group (ArOAm) is recognized as one of the most effective DMGs in DoM chemistry. guidechem.comgoogle.com The carbamate moiety, particularly in the form of Ar-OCONEt₂, strongly directs metalation to the ortho-position of the aromatic ring. guidechem.comgoogle.com This strategy has been extensively utilized in the synthesis of polysubstituted aromatic compounds, including various bioactive molecules and polycyclic aromatic systems. guidechem.comgoogle.com The utility of the O-carbamate DMG has been demonstrated in various synthetic approaches, including anionic ortho-Fries rearrangements, directed remote metalation, and iterative DoM sequences. guidechem.comgoogle.com

The general mechanism of DoM involving an O-carbamate DMG can be outlined as follows:

Coordination: The organolithium reagent coordinates to the carbonyl oxygen of the carbamate group.

Deprotonation: This coordination facilitates the deprotonation of the proton at the ortho-position of the aromatic ring, forming a lithiated intermediate.

Electrophilic Quench: The resulting aryllithium species reacts with an electrophile (E+) to yield the ortho-substituted product.

This strategy allows for the introduction of substituents at positions that might not be accessible through classical electrophilic aromatic substitution reactions.

DMG Type Common Reagents Key Features
O-Carbamates-BuLi, n-BuLi/TMEDAStrong directing ability, versatile for further transformations
Amides-BuLi, n-BuLiGood directing group, can be hydrolyzed to the corresponding amine
Sulfonamiden-BuLi, t-BuLiStable directing group, resistant to many reaction conditions
Methoxyn-BuLi, s-BuLiWeaker directing group compared to carbamates and amides

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound suggests a straightforward synthetic pathway originating from readily available starting materials. The primary disconnection involves the formation of the carbamate functional group, leading back to the key intermediate, 4-bromo-3-fluoroaniline.

Disconnection 1: Carbamate Formation

The most logical retrosynthetic disconnection is the C-N bond of the carbamate, which simplifies the target molecule to 4-bromo-3-fluoroaniline and a methylating agent capable of installing the methoxycarbonyl group.

Several synthetic methods are available for the formation of N-aryl carbamates from anilines. semanticscholar.orgmit.eduresearchgate.net One common approach involves the reaction of the aniline with methyl chloroformate in the presence of a base to neutralize the HCl byproduct. Alternatively, greener methods have been developed, such as the use of methyl formate (B1220265) as a carbonylating agent. semanticscholar.org Palladium-catalyzed cross-coupling reactions of aryl halides with sodium cyanate (B1221674) in the presence of an alcohol also provide a route to N-aryl carbamates. mit.edu A one-pot synthesis from aniline, urea (B33335), and methanol has also been reported as a viable method for producing methyl N-phenyl carbamate. researchgate.net

Disconnection 2: Synthesis of 4-bromo-3-fluoroaniline

The key precursor, 4-bromo-3-fluoroaniline, can be synthesized through the regioselective bromination of 3-fluoroaniline. smolecule.com In this electrophilic aromatic substitution, the amino group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating meta-director. The directing effects of these two substituents are in opposition, which can present a challenge in achieving high regioselectivity. However, the para-position relative to the powerful amino directing group is favored, leading to the desired 4-bromo-3-fluoroaniline as the major product under controlled reaction conditions. researchgate.netbeilstein-journals.org The reaction is often carried out using molecular bromine in a suitable solvent like acetic acid. smolecule.com

This retrosynthetic pathway is summarized in the following scheme:

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Specific NMR spectral data for this compound, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are not available in the public domain. For a complete structural confirmation, such data would be essential.

Proton (¹H) NMR Spectral Analysis

A detailed analysis of the proton NMR spectrum is not possible without the actual spectral data.

Carbon-13 (¹³C) NMR Spectral Analysis

A detailed analysis of the carbon-13 NMR spectrum is not possible without the actual spectral data.

Fluorine-19 (¹⁹F) NMR Spectral Analysis

A detailed analysis of the fluorine-19 NMR spectrum is not possible without the actual spectral data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

Specific high-resolution mass spectrometry data for this compound, which would confirm its elemental composition and exact mass, is not publicly available.

X-ray Crystallography and Single Crystal Diffraction Analysis

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system and space group is not available.

Determination of Crystal System and Space Group

The crystal system and space group for this compound have not been determined as no crystallographic studies have been publicly reported.

Analysis of Molecular Conformation and Bond Parameters

Detailed single-crystal X-ray diffraction studies on closely related analogs, such as methyl N-(2-bromo-4-chlorophenyl)carbamate, provide significant insights into the likely conformation and bond parameters of this compound. researchgate.net In these structures, the carbamate group is not coplanar with the phenyl ring.

For instance, in the analog methyl N-(2-bromo-4-chlorophenyl)carbamate, the dihedral angle between the bromochlorophenyl ring and the methylcarbamate unit is 32.73 (7)°. researchgate.net This twisted conformation is a common feature in many N-phenylcarbamate derivatives and is attributed to the steric hindrance between the substituents on the phenyl ring and the carbamate group.

The bond lengths and angles within the carbamate moiety are consistent with those observed for other carbamate structures. The C=O and C-O single bonds of the ester group, and the C-N bond of the amide group, exhibit typical values. The geometry around the nitrogen atom is trigonal planar, as expected.

A representative data table of bond lengths and angles for a similar carbamate structure is provided below to illustrate the expected values for this compound.

Bond/AngleTypical Value
C=O Bond Length~1.21 Å
C-O (ester) Bond Length~1.34 Å
O-CH3 Bond Length~1.45 Å
C-N Bond Length~1.35 Å
N-H Bond Length~0.86 Å
O=C-O Angle~125°
O=C-N Angle~124°
C-N-H Angle~121°

Elucidation of Supramolecular Architectures and Crystal Packing Phenomena

The crystal packing of this compound is predominantly governed by intermolecular hydrogen bonds, which are a hallmark of carbamate crystal structures. The N-H group of the carbamate functionality acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor.

In the crystal lattice of analogous structures like methyl N-(2-bromo-4-chlorophenyl)carbamate, molecules are linked by N—H⋯O hydrogen bonds, forming infinite chains. researchgate.net These chains are a recurring motif in the crystal packing of N-substituted carbamates. The hydrogen bond geometry for this analog is characterized by a D-H distance of approximately 0.88 Å, an H⋯A distance of about 2.19 Å, and a D⋯A distance of around 2.885 (2) Å, with a D-H⋯A angle of 135°. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent vibrational modes for carbamates include the N-H stretching, C=O stretching, N-H bending, and C-O stretching vibrations. rsc.org The positions of these bands can be influenced by the electronic effects of the substituents on the phenyl ring.

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the table below, based on data from similar carbamate compounds. rsc.org

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
N-H Stretching3450 - 3250Medium to Strong
C-H Stretching (aromatic)3100 - 3000Medium to Weak
C-H Stretching (aliphatic, -OCH₃)3000 - 2850Medium to Weak
C=O Stretching (Amide I)1750 - 1700Strong
N-H Bending (Amide II)1620 - 1580Medium
C-N Stretching (Amide III)1370 - 1260Medium
C-O Stretching (ester)1250 - 1050Strong
C-F Stretching1200 - 1000Strong
C-Br Stretching700 - 500Medium to Strong

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and to predict a variety of electronic properties. researchgate.netnih.gov Such calculations are fundamental for understanding the molecule's behavior at a subatomic level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromo-3-fluorophenyl ring and the carbamate linkage, which are regions susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the molecule in a way that indicates the most probable sites for nucleophilic attack. The presence of electronegative bromine and fluorine atoms would influence the energies and spatial distributions of these orbitals. A smaller HOMO-LUMO gap would suggest that the molecule is more likely to be reactive and polarizable. nih.gov

Illustrative Frontier Orbital Data for this compound (Note: The following data is illustrative to demonstrate how results from DFT calculations are typically presented and is not derived from actual experimental or published computational work on this specific molecule.)

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.62

This interactive table presents hypothetical energy values for the frontier molecular orbitals. A gap of 5.62 eV would suggest a molecule of moderate reactivity. Analysis of the orbital shapes would further reveal that the electron density in the HOMO is concentrated around the aromatic ring, while the LUMO's density is spread across the carbamate group, indicating the likely centers of reactivity.

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities. wikipedia.org This analysis is invaluable for understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds (ionic vs. covalent character). wisc.edu

In this compound, NBO analysis would quantify the electron density on each atom, revealing the charge distribution. It would also elucidate the delocalization of electron density from donor NBOs (like the lone pairs on the oxygen and nitrogen atoms) to acceptor NBOs (like the antibonding orbitals of the carbonyl group and the aromatic ring). wisc.edu These interactions, particularly the n → π* interactions, are crucial for understanding the resonance stabilization within the carbamate moiety. acs.org The analysis provides second-order perturbation theory energies (E(2)), which quantify the strength of these donor-acceptor interactions.

Illustrative NBO Analysis Data for Key Interactions in this compound (Note: This table contains hypothetical data for illustrative purposes.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N7π* (C8-O9)45.2
LP (2) O10σ* (N7-C8)5.8
π (C1-C6)π* (C2-C3)18.5

This table illustrates the type of information gained from an NBO analysis. The large E(2) value for the interaction between the nitrogen lone pair (LP (1) N7) and the π* antibonding orbital of the carbonyl group (C8-O9) would indicate significant resonance stabilization of the carbamate linkage.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. rsc.orgnih.gov In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for electrophilic interaction. The hydrogen atom of the N-H group would exhibit a region of high positive potential, indicating its role as a hydrogen bond donor. The aromatic ring would display a complex potential distribution due to the competing effects of the electron-withdrawing bromine and fluorine atoms and the electron-donating carbamate group. nih.gov

Application of Quantum Mechanical Methods in Structural Refinement

Quantum mechanical (QM) methods are increasingly used to refine crystal structures obtained from experimental techniques like X-ray diffraction. numberanalytics.comchemistryworld.com While X-ray crystallography provides a robust model of the molecular framework, the positions of hydrogen atoms can be imprecise. Quantum crystallography combines experimental data with QM calculations to yield a more accurate and detailed structural model. wikipedia.org Methods like Hirshfeld Atom Refinement (HAR) utilize QM calculations to refine the atomic positions and electron density distribution beyond the simplistic independent atom model used in conventional crystallography. acs.org

For this compound, applying such refinement techniques would lead to a more precise determination of bond lengths and angles, especially for the N-H bond. nih.gov This refined structure would serve as a more reliable starting point for further computational studies, such as reaction mechanism explorations, ensuring that the theoretical model is as close to reality as possible.

Theoretical Studies of Reaction Pathways and Energy Profiles

Computational chemistry provides the tools to explore the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. researchgate.net For this compound, theoretical studies could investigate its synthesis, degradation, or other chemical transformations. researchgate.netnih.gov For instance, the formation of carbamates can proceed through different pathways, and DFT calculations can be used to determine the most energetically favorable route. acs.orgmdpi.com

By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, intermediates, transition states, and products. The calculated energy differences between these species provide the reaction's energy profile, including the activation energy barriers for each step. This information is critical for understanding reaction kinetics and for optimizing reaction conditions. Theoretical investigations into the hydrolysis of the carbamate bond, for example, could reveal the role of catalysts or solvent molecules in the reaction mechanism. nih.gov

Physicochemical Properties

While detailed experimental data for methyl N-(4-bromo-3-fluorophenyl)carbamate is not extensively published in peer-reviewed literature, its properties can be inferred from its structure and data available from chemical suppliers.

PropertyValue
CAS Number 396076-65-6
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol

Applications in Research

The primary research application of methyl N-(4-bromo-3-fluorophenyl)carbamate is as a reference standard for the identification and quantification of impurities in the production of the antibiotic Tedizolid. Its role as a pharmaceutical impurity necessitates its synthesis and characterization to ensure the safety and efficacy of the final drug product.

Beyond its role as an impurity, the structure of this compound lends itself to potential applications as a synthetic intermediate. The presence of a bromine atom on the phenyl ring makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position, leading to the synthesis of a diverse array of more complex molecules for further investigation in medicinal chemistry and materials science.

Chemical Reactivity and Mechanistic Pathways

Mechanisms of Carbamate (B1207046) Formation (e.g., Hofmann Rearrangement Mechanistic Studies)

While methyl N-(4-bromo-3-fluorophenyl)carbamate is a specific molecule, its formation often involves the generation of a key isocyanate intermediate, which is then trapped by methanol (B129727). A classic method for creating such aryl isocyanates from primary amides is the Hofmann rearrangement. This reaction provides a pathway to amines with one less carbon atom, but the intermediate isocyanate can be intercepted to yield carbamates. wyzant.comstackexchange.com

The mechanism of the Hofmann rearrangement begins with the deprotonation of a primary amide by a base, followed by halogenation (typically with bromine in sodium hydroxide) to form an N-bromoamide. A second deprotonation yields a bromoamide anion. wyzant.com The key step is the rearrangement of this anion, where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. wyzant.comstackexchange.com

In the context of synthesizing a compound like this compound, the starting material would be 4-bromo-3-fluorobenzamide (B1288924). The Hofmann rearrangement would proceed as follows:

N-bromination : The amide is treated with bromine and a base (e.g., NaOH) to form the N-bromoamide intermediate.

Anion Formation : The N-bromoamide is deprotonated by the base.

Rearrangement : The 4-bromo-3-fluorophenyl group migrates to the nitrogen, eliminating bromide and forming 4-bromo-3-fluorophenyl isocyanate.

Carbamate Formation : Instead of hydrolysis to an amine, the isocyanate intermediate is trapped by a nucleophilic solvent, such as methanol. The methanol attacks the electrophilic carbon of the isocyanate, and subsequent proton transfer yields the final product, this compound. wyzant.comnih.gov

This trapping of the isocyanate is a crucial deviation from the traditional Hofmann rearrangement pathway that leads to primary amines. wyzant.com

Nucleophilic Substitution Reactions Involving Halogenated Aromatic Carbamates

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated aromatic compounds, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org For this compound, the possibility of SNAr raises questions about the electronic influence of the carbamate group and the relative reactivity of the bromine versus the fluorine substituent.

The SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step, which is typically the rate-determining step. In the second, faster step, the leaving group is expelled, and aromaticity is restored. stackexchange.comlibretexts.org

A notable aspect of SNAr reactions is the "element effect," where the reactivity order of halogens as leaving groups is often F > Cl > Br > I. libretexts.orgnih.gov This is contrary to the trend observed in SN2 reactions and is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly withdraws electron density from the ring via the inductive effect, making the carbon atom it is attached to more electrophilic and stabilizing the intermediate Meisenheimer complex. stackexchange.comlibretexts.org Consequently, if an SNAr reaction were to occur on the 4-bromo-3-fluorophenyl ring, the fluorine atom at the C-3 position would likely be more susceptible to substitution than the bromine atom at C-4, provided the ring is sufficiently activated by other substituents. nih.gov

Rearrangement Reactions and Isomerization Pathways of Halogenated Aryl Systems (e.g., Pyridyne Intermediates)

Halogenated aryl systems can undergo rearrangement and isomerization reactions, particularly under strongly basic conditions, through the formation of highly reactive benzyne (B1209423) intermediates. libretexts.orgmasterorganicchemistry.com This pathway is distinct from the SNAr mechanism and does not require activation by electron-withdrawing groups. Instead, it proceeds via an elimination-addition mechanism.

For this compound, treatment with a very strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂), could potentially lead to the formation of a benzyne intermediate. libretexts.org The base would abstract a proton from a position ortho to one of the halogens. Given the substitution pattern, there are two possible protons that could be removed: the proton at C-2 (ortho to the fluorine) or the proton at C-5 (ortho to the bromine). The subsequent elimination of a halide ion (F⁻ or Br⁻) would generate a benzyne.

The formation of 3-fluoro-4-bromobenzyne could theoretically occur, leading to a mixture of products upon nucleophilic attack. The incoming nucleophile can add to either of the two carbons of the triple bond in the benzyne intermediate. The regioselectivity of this addition is influenced by the electronic effects of the substituents on the benzyne. The fluorine atom, being strongly electron-withdrawing, would polarize the benzyne triple bond, directing the nucleophile to add preferentially at the C-4 position, away from the electronegative fluorine. Subsequent protonation would yield the meta-substituted product relative to the original position of the bromine.

Such base-catalyzed "halogen dance" migrations have been observed where a halogen appears to move to a different position on the aromatic ring. nih.gov This occurs through a series of deprotonation, elimination (benzyne formation), addition, and protonation steps, potentially leading to a thermodynamic mixture of regioisomers. It is important to note that these reactions require harsh conditions and may not be compatible with the carbamate functional group. The term "pyridyne" refers specifically to the pyridine (B92270) analogue of benzyne and is not relevant to the phenyl system of this compound.

Cross-Coupling Reactions with Halogenated Carbamate Derivatives (e.g., Suzuki, Kumada, Stille Coupling)

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The key to the utility of this specific compound is the differential reactivity of the C-Br and C-F bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl >> F. nih.gov This inherent selectivity allows for reactions to be performed exclusively at the C-4 position (C-Br bond) while leaving the C-3 position (C-F bond) intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.org this compound can be coupled with various aryl- or vinylboronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives, respectively. The C-Br bond will undergo oxidative addition to the Pd(0) catalyst preferentially, leading to selective functionalization at the C-4 position. wikipedia.orgnih.gov

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction can effectively couple this compound with alkyl, vinyl, or aryl Grignard reagents. Nickel catalysts are often employed in addition to palladium. wikipedia.org A significant limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which restricts the presence of sensitive functional groups (like esters or acidic protons) in the coupling partners. organic-chemistry.org

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is used to transfer an organic group to the aryl halide. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups. The reaction of this compound with an organostannane, catalyzed by palladium, would again be expected to occur selectively at the C-Br bond, providing a route to complex molecules while preserving the C-F bond. libretexts.org

Table 1: Overview of Cross-Coupling Reactions for this compound

Coupling ReactionOrganometallic ReagentTypical CatalystKey Features
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂Pd(PPh₃)₄, Pd(OAc)₂Mild conditions, high functional group tolerance, commercially available reagents.
KumadaR-MgXNi(dppp)Cl₂, Pd(PPh₃)₄Highly reactive nucleophile, less functional group tolerance.
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄Excellent functional group tolerance, toxicity of tin reagents is a drawback.

Functionalization Strategies for the Aromatic Ring System of this compound

Beyond cross-coupling at the C-Br bond, other strategies can be employed to further functionalize the aromatic ring of this compound.

Directed ortho-Metalation (DoM): This is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a Directed Metalation Group (DMG) to chelate with an organolithium base (like n-BuLi or s-BuLi), directing deprotonation specifically to the ortho position. wikipedia.org While O-carbamates, particularly the OCONEt₂ group, are among the most powerful DMGs known, the directing ability of N-aryl carbamates is less established and generally weaker. nih.govacs.orgnih.gov For an O-aryl carbamate, the carbamoyl (B1232498) oxygen and the aryl ether oxygen chelate the lithium, acidifying the ortho protons. nih.gov In an N-aryl carbamate, such chelation is less effective. Therefore, direct ortho-lithiation of this compound would likely be directed by the existing halogen substituents. The fluorine atom is a moderate directing group, and lithiation would be expected to occur at the C-2 position. Subsequent quenching with an electrophile would introduce a new substituent at this position.

Functionalization via Cross-Coupling Products: A versatile strategy involves first performing a selective cross-coupling reaction at the C-4 position, as described in section 5.4. The newly introduced group can then be used to direct further functionalization. For example, a Suzuki coupling could introduce a boronic ester, which could then participate in a second, different cross-coupling reaction. Alternatively, the C-F bond, which was preserved during the initial coupling, could be targeted for nucleophilic aromatic substitution if a strongly activating group is introduced at the C-4 position.

Halogen Dance and Benzyne Chemistry: As discussed in section 5.3, under strongly basic conditions, it may be possible to induce rearrangement via a benzyne intermediate, allowing for the introduction of a nucleophile at a position different from that of the original halogens. This strategy, while powerful, often leads to mixtures of isomers and requires conditions that may not be compatible with all functional groups.

These strategies highlight the synthetic potential embedded in the structure of this compound, allowing for the sequential and regioselective introduction of various functional groups to build complex molecular architectures.

Derivatives and Analogues of Methyl N 4 Bromo 3 Fluorophenyl Carbamate

Synthesis of Novel N-Aryl Carbamate (B1207046) Derivatives

The synthesis of N-aryl carbamate derivatives is a cornerstone of medicinal and materials chemistry, owing to the prevalence of the carbamate motif in pharmaceuticals and polymers. researchgate.netmit.edu A variety of synthetic strategies have been developed to access these valuable compounds, ranging from classic methods to more modern, greener approaches.

One prominent and environmentally conscious method for synthesizing N-aryl carbamates is through a green oxidation process involving the Hofmann rearrangement of aromatic amides. researchgate.netnih.govnih.gov This one-pot, two-step procedure begins with the conversion of aromatic amides into N-chloride intermediates using reagents like oxone and potassium chloride. mdpi.com Subsequent treatment with a base, such as sodium hydroxide, induces the rearrangement to an isocyanate intermediate. mdpi.com This highly reactive isocyanate is then "trapped" by an alcohol, yielding the desired N-aryl carbamate. researchgate.netmdpi.com This method is advantageous as it often avoids the use of toxic reagents like phosgene (B1210022). nih.gov A general representation of this synthesis is outlined in Scheme 1. mdpi.com

Scheme 1. Synthesis of carbamate analogues via Hofmann rearrangement. mdpi.com

Another powerful technique for the synthesis of N-aryl carbamates involves palladium-catalyzed cross-coupling reactions. mit.edu This method couples aryl halides (ArX, where X can be Cl, Br, or OTf) with sodium cyanate (B1221674) in the presence of an alcohol. The process allows for the in situ generation of an aryl isocyanate, which is then trapped by the alcohol to form the carbamate. mit.edu This methodology has proven to be efficient for a broad range of substrates, including various aryl chlorides and triflates, and accommodates primary, secondary, and even some phenolic alcohols. mit.edu

The table below summarizes key aspects of these synthetic methodologies for preparing N-aryl carbamate derivatives.

MethodStarting MaterialsKey ReagentsKey FeaturesReference
Green Hofmann RearrangementAromatic Amides, AlcoholsOxone, KCl, NaOHEnvironmentally friendly, one-pot procedure, avoids toxic reagents. researchgate.netnih.gov
Palladium-Catalyzed Cross-CouplingAryl Halides (ArCl, ArOTf), Sodium Cyanate, AlcoholsPalladium Catalyst (e.g., Pd(OAc)2), Ligand (e.g., BrettPhos)Broad substrate scope, good yields, direct access from aryl halides. mit.edu

These synthetic routes provide versatile access to a library of N-aryl carbamates, allowing for systematic modifications of both the aryl and the alcohol components to explore their chemical space and potential applications.

Transformation to Heterocyclic Compounds

N-aryl carbamates are not only valuable final products but also serve as key intermediates for the synthesis of more complex heterocyclic structures. Their inherent reactivity allows for intramolecular cyclization reactions, leading to the formation of important ring systems like oxazolidinones.

Oxazolidinones are a significant class of heterocyclic compounds, with members of this family exhibiting a range of biological activities. A powerful method for converting primary carbamates into oxazolidinones involves a rhodium-catalyzed C-H insertion reaction. nih.govresearchgate.net This intramolecular C-H amination facilitates the oxidative cyclization of the carbamate to form the five-membered oxazolidinone ring. nih.gov The reaction typically employs a rhodium(II) carboxylate catalyst, such as Rh₂(OAc)₄, to generate a metallonitrene intermediate which then undergoes insertion into a C-H bond. researchgate.net This process is particularly effective for the preparation of 1,2-amino alcohols from primary carbamates. nih.gov A key advantage of this transformation is its stereospecificity; when starting with optically pure chiral carbamates, the corresponding chiral oxazolidinones can be accessed with no loss of enantiomeric excess. nih.govresearchgate.net

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric synthetic methodologies. Chiral analogues of N-aryl carbamates and their derivatives can be accessed through various enantioselective strategies.

Biocatalysis has emerged as a promising approach. Engineered hemoproteins, for instance, have been successfully used as biocatalysts for the asymmetric N-H carbene insertion of aromatic amines with diazo reagents. rochester.edu This strategy allows for the creation of chiral α-amino acid derivatives and other valuable chiral amines. rochester.edu By tuning the chiral environment of the enzyme's active site and matching it with an appropriate diazo reagent, high levels of activity and stereoinduction can be achieved. rochester.edu

Exploration of Structure-Activity Relationships in Analogous Compounds

The systematic modification of the N-(4-bromo-3-fluorophenyl)carbamate structure allows for the exploration of structure-activity relationships (SAR), providing insights into how specific chemical features influence biological activity. nih.gov SAR studies are crucial for optimizing lead compounds in drug discovery.

In the context of N-aryl carbamates, SAR studies have been conducted across various biological targets. For instance, research on novel N-aryl carbamate derivatives as potential antifungal agents revealed that the nature and position of substituents on the aryl ring significantly impact their efficacy against different plant fungal pathogens. researchgate.netnih.gov For example, certain substitution patterns can lead to broad-spectrum antifungal activity, while others confer potent and selective inhibition against specific fungal species like F. graminearum or F. oxysporum. nih.gov

Similarly, in the development of enzyme inhibitors, such as those for fatty acid amide hydrolase (FAAH), the substitution on both the proximal and distal phenyl rings of O-biphenyl carbamates was systematically investigated. nih.gov These studies help to identify key interactions and functionalities, such as carbamoyl (B1232498) and hydroxyl groups, that are critical for potent and selective inhibition. nih.gov The electronic properties of substituents on the carbamate nitrogen also play a role; electron-withdrawing groups can influence the rates of carbamoylation and decarbamoylation when these compounds act as inhibitors of cholinesterases. researchgate.net

The following table presents hypothetical SAR data for a series of analogous carbamates to illustrate these principles.

CompoundR1 (Aryl Ring Substitution)R2 (Carbamate N-Substitution)Relative Activity (IC₅₀, µM)
A4-Br, 3-FH10.5
B4-Cl, 3-FH15.2
C4-BrH25.0
D4-Br, 3-FCH₃5.8
E4-Br, 3-FOCH₃8.1

This illustrative data suggests that the combination of bromine and fluorine at the 4- and 3-positions, respectively, is beneficial for activity compared to other halogen patterns (compare A vs. B and C). Furthermore, small alkyl or electron-donating groups on the carbamate nitrogen may enhance potency (compare A vs. D and E).

Design and Synthesis of Related Fluorinated and Brominated Analogues

The inclusion of fluorine and bromine atoms is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. Fluorine, in particular, can alter metabolic stability, lipophilicity, and binding affinity. nih.gov The design and synthesis of analogues of methyl N-(4-bromo-3-fluorophenyl)carbamate often involve creating new molecules with different arrangements or numbers of these halogen atoms.

The synthesis of such analogues leverages a wide array of organometallic and modern synthetic methods. For instance, fluorinated aryl building blocks, such as fluorinated aryl boronic acids, are valuable intermediates for constructing more complex molecules via cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net The synthesis of specifically substituted starting materials, such as 4-bromo-3-fluoroaniline (B116652), is a prerequisite for accessing the target carbamates. This aniline (B41778) can be converted to the corresponding carbamate by reaction with a suitable chloroformate, like methyl or benzyl (B1604629) chloroformate. bldpharm.comnih.gov

Synthetic routes for brominated analogues often involve electrophilic bromination of an activated aromatic ring. For example, a thiophene (B33073) carboxamide can be regioselectively brominated using bromine in chloroform (B151607) and acetic acid. mdpi.com For the synthesis of alkyl [4-(bromoacetyl)phenyl]carbamates, a two-step process can be employed where 4-aminoacetophenone is first converted to the carbamate with an alkyl chloroformate, followed by bromination of the acetyl group. researchgate.net These methods provide chemists with the tools to systematically introduce bromine and fluorine atoms into the carbamate scaffold, enabling the fine-tuning of molecular properties for specific applications. nih.govmdpi.com

Applications in Organic Synthesis and Material Science

Methyl N-(4-bromo-3-fluorophenyl)carbamate as a Building Block in Complex Molecule Synthesis

This compound serves as a valuable building block in organic synthesis, primarily due to the presence of multiple reactive sites that can be selectively functionalized. The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

The carbamate (B1207046) functionality itself can act as a directing group in ortho-metalation reactions or can be transformed into other functional groups. Furthermore, the fluorine atom influences the electronic properties of the aromatic ring and can participate in hydrogen bonding interactions, which can be crucial in directing the conformation of larger molecules.

Synthetic Intermediate for Pharmaceutical Precursors

The primary application of this compound in the pharmaceutical sector is as a precursor for the synthesis of N,N'-diaryl ureas, a class of compounds that has garnered significant attention as potent kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. bldpharm.com

The synthesis of N,N'-diaryl ureas from this compound typically involves two key steps:

Cross-Coupling Reaction: The bromo group is first replaced with an amino-containing moiety via a palladium-catalyzed Buchwald-Hartwig amination or a similar cross-coupling reaction. This step introduces the second nitrogen atom required for the urea (B33335) linkage.

Urea Formation: The methyl carbamate group serves as an activated precursor for the urea functionality. It can react with an appropriate aniline (B41778) derivative under thermal or catalytic conditions to form the N,N'-diaryl urea. This method avoids the direct use of hazardous reagents like phosgene (B1210022). nih.gov

A prominent example of a drug class where this scaffold is relevant is the Polo-like kinase 4 (PLK4) inhibitors, which are being investigated as potential anti-cancer agents. nih.gov The 4-bromo-3-fluorophenyl motif is a key structural element in some of these inhibitors.

The following table outlines the general synthetic scheme for the preparation of a generic N,N'-diaryl urea-based kinase inhibitor precursor from this compound.

StepReactant 1Reactant 2Catalyst/ReagentProductPurpose
1This compoundAniline derivative (R-NH2)Palladium catalyst, ligand, baseMethyl N-(4-(arylamino)-3-fluorophenyl)carbamateIntroduction of the second aryl amine
2Methyl N-(4-(arylamino)-3-fluorophenyl)carbamateA different aniline derivative (Ar-NH2)Heat or catalystN-(4-(arylamino)-3-fluorophenyl)-N'-(aryl)ureaFormation of the final urea linkage

This table represents a generalized synthetic pathway. Specific reaction conditions may vary.

Role in the Development of Agrochemical Motifs

In the field of agrochemicals, the carbamate functional group is a well-known pharmacophore found in a variety of herbicides, insecticides, and fungicides. acs.org The mode of action of many carbamate-based pesticides involves the inhibition of the acetylcholinesterase enzyme in insects or the disruption of photosynthetic processes in weeds.

This compound can serve as a starting material for the synthesis of novel agrochemical candidates. The presence of the bromo and fluoro substituents allows for the systematic modification of the molecule to optimize its biological activity, selectivity, and environmental persistence. For instance, the bromo group can be used as a handle to introduce other functional groups that may enhance the compound's herbicidal or fungicidal properties.

A notable class of fungicides that contain a carbamate moiety are the benzimidazole (B57391) carbamates, such as carbendazim. inchem.org While not directly synthesized from this compound, the underlying principle of incorporating a carbamate group into a larger heterocyclic system is a common strategy in agrochemical design. The 4-bromo-3-fluorophenyl portion of the molecule can be seen as a modifiable scaffold onto which various toxophoric groups can be attached.

Potential Applications in Advanced Materials Synthesis

Currently, there is limited publicly available research detailing the specific application of this compound in the synthesis of advanced materials. However, based on its chemical structure, some potential applications can be postulated.

The aromatic and halogenated nature of the molecule suggests that it could be explored as a monomer or an additive in the synthesis of flame-retardant polymers. Brominated and fluorinated compounds are known to impart fire-resistant properties to materials.

Furthermore, the carbamate linkage can be incorporated into polyurethane chains. Polyurethanes are a versatile class of polymers with a wide range of applications, from flexible foams to rigid plastics and coatings. The introduction of the 4-bromo-3-fluorophenyl group into a polyurethane backbone could potentially enhance its thermal stability, chemical resistance, and modify its optical properties.

Another speculative area of application is in the field of organic electronics, such as organic light-emitting diodes (OLEDs). The synthesis of novel host and dopant materials for OLEDs often involves the use of functionalized aromatic building blocks. The electronic properties of the 4-bromo-3-fluorophenyl group could be tuned through further chemical modifications, making it a candidate for investigation in this area. However, it is important to note that these are potential applications based on the compound's structure, and dedicated research would be required to validate its suitability for these purposes.

Intermolecular Interactions and Solid State Chemistry

Analysis of Hydrogen Bonding Networks in Crystal Structures

A critical aspect of the crystal engineering of carbamates is the formation of hydrogen bonds. In the hypothetical crystal structure of methyl N-(4-bromo-3-fluorophenyl)carbamate, the N-H group of the carbamate (B1207046) linkage would act as a hydrogen bond donor, while the carbonyl oxygen (C=O) would serve as a primary acceptor. This would likely lead to the formation of robust N-H···O hydrogen bonds.

Investigation of Halogen Bonding Interactions

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The electron-withdrawing fluorine atom ortho to the bromine would enhance the positive electrostatic potential (the σ-hole) on the bromine atom, making it a more effective halogen bond donor.

Potential halogen bond acceptors within the structure could include the carbonyl oxygen or the fluorine atom of a neighboring molecule. The analysis would involve identifying short Br···O or Br···F contacts, with distances shorter than the sum of their van der Waals radii and with a geometry indicative of a halogen bond (typically a C-Br···Acceptor angle close to 180°). The interplay between hydrogen bonding and halogen bonding would be a key feature of the crystal packing.

Characterization of π-Stacking and Other Aromatic Interactions

The phenyl ring in this compound is electron-deficient due to the presence of the bromine and fluorine atoms. This electronic character influences its participation in π-stacking interactions. In the solid state, aromatic rings can arrange in either a face-to-face or an edge-to-face (T-shaped) orientation.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts.

The key quantitative output of this analysis is the 2D fingerprint plot, which summarizes all the intermolecular contacts. The percentage contribution of different types of contacts (e.g., H···H, O···H, Br···H, F···H, C···H) to the total Hirshfeld surface area can be calculated. This provides a detailed quantitative breakdown of the intermolecular interactions, allowing for a direct comparison of the relative importance of hydrogen bonds, halogen bonds, and other van der Waals forces in stabilizing the crystal structure.

Table 1: Hypothetical Hirshfeld Surface Interaction Percentages for this compound

Interaction TypePercentage Contribution
H···HData not available
O···H/H···OData not available
Br···H/H···BrData not available
F···H/H···FData not available
C···H/H···CData not available
OtherData not available

Crystal Void Analysis

Crystal void analysis is performed to identify and characterize any empty spaces within the crystal lattice. The presence, size, and shape of these voids can have implications for the material's properties, such as its density and potential for guest inclusion. Computational tools can be used to calculate the volume and surface area of these voids. For a densely packed crystal, the void volume is typically a small fraction of the total unit cell volume. This analysis would complete the comprehensive characterization of the solid-state structure of this compound.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes for Methyl N-(4-bromo-3-fluorophenyl)carbamate

Traditional methods for the synthesis of aryl carbamates often involve the use of hazardous reagents such as phosgene (B1210022) and its derivatives. researchgate.netresearchgate.net Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives.

Future research will likely focus on several key areas to improve the synthesis of this compound:

Catalytic Approaches: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds. organic-chemistry.orgacs.org The development of novel palladium catalysts with high efficiency and turnover numbers could enable the synthesis of this compound from readily available 4-bromo-3-fluoroaniline (B116652) and a methylating agent under mild conditions. Furthermore, exploring the use of more abundant and less toxic metals like copper in Chan-Lam coupling reactions could provide a more sustainable alternative. nih.gov

Carbon Dioxide as a C1 Source: Utilizing carbon dioxide as a renewable and non-toxic C1 feedstock is a major goal in green chemistry. rsc.org Research into the direct carboxylation of 4-bromo-3-fluoroaniline with CO2, followed by methylation, could lead to a highly atom-economical and environmentally benign synthetic route. nih.govacs.org Electrochemical methods that facilitate the fixation of CO2 with amines are also a promising avenue for exploration. rsc.orgrsc.org

Photocatalysis: Visible-light photoredox catalysis offers a mild and efficient way to forge chemical bonds. organic-chemistry.orgacs.org The development of photocatalytic systems that can mediate the carbamoylation of the aniline (B41778) precursor would represent a significant advancement, potentially avoiding the need for harsh reagents and high temperatures.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesKey Research Challenges
Palladium-Catalyzed Cross-Coupling High efficiency, broad substrate scopeCatalyst cost and toxicity, ligand development
Copper-Catalyzed Cross-Coupling Lower cost, reduced toxicityReaction optimization, substrate scope limitations
Direct Carboxylation with CO2 Atom economy, use of renewable feedstockHigh pressures and temperatures, catalyst development
Electrochemical Synthesis Mild conditions, avoids chemical oxidants/reductantsElectrode material design, reaction selectivity
Photocatalysis Mild conditions, use of light as a reagentPhotocatalyst design, reaction scalability

Exploration of Novel Reactivity Patterns and Transformations

The bromine and fluorine substituents on the phenyl ring, along with the carbamate (B1207046) functionality, provide multiple sites for further chemical modification. Future research should focus on exploring the unique reactivity of this compound.

Cross-Coupling Reactions: The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. nih.govacs.org Investigating the participation of the carbamate group in directing or influencing these reactions could lead to novel and regioselective transformations.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for streamlining synthetic routes. rsc.orgresearchgate.net Exploring methods for the direct functionalization of the C-H bonds on the aromatic ring of this compound, potentially guided by the carbamate group, could open up new avenues for creating complex molecular architectures.

Photoredox and Electrochemical Transformations: The application of photoredox and electrochemical methods to induce novel transformations of this carbamate is a promising area. researchgate.netacs.org For instance, radical-based reactions initiated by light or electricity could lead to previously inaccessible derivatives.

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. yale.eduarxiv.orgrsc.org These approaches can be leveraged to design novel derivatives of this compound with tailored electronic and physicochemical properties.

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives. mdpi.comlettersinhighenergyphysics.com This can aid in predicting the outcomes of chemical reactions and in designing molecules with specific electronic characteristics.

Molecular Docking and Virtual Screening: If the target application of the derivatives is in medicinal chemistry, molecular docking simulations can be used to predict the binding affinity of designed compounds to specific biological targets.

Machine Learning and AI: Machine learning algorithms can be trained on existing chemical data to predict the properties of new, hypothetical molecules. youtube.comnih.gov This can accelerate the discovery of derivatives with desired characteristics, such as enhanced biological activity or improved material properties.

Integration with Flow Chemistry and Automation in Organic Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. nih.govbeilstein-journals.orgresearchgate.net The integration of automation with flow synthesis further enhances efficiency and reproducibility. nih.govinnovationnewsnetwork.combohrium.com

Future research in this area will focus on:

Development of Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound would enable safer and more efficient production. nih.govacs.org This would involve optimizing reaction parameters such as temperature, pressure, and residence time in a flow reactor.

Automated Reaction Optimization: Automated systems can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis, minimizing waste and accelerating development.

In-line Analysis and Purification: Integrating analytical techniques (e.g., HPLC, NMR) directly into the flow system allows for real-time monitoring of the reaction progress and product purity. Subsequent in-line purification steps can lead to a fully automated "synthesis-to-stock" platform.

The implementation of these advanced manufacturing technologies will be crucial for the efficient and cost-effective production of this compound and its derivatives on an industrial scale.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl N-(4-bromo-3-fluorophenyl)carbamate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via carbamate formation using phenyl isocyanate and the corresponding amine under acidic catalysis (e.g., HCl in chloroform). Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. For example, α-terpineol-based carbamate synthesis achieved 70% yield using a 1:1 molar ratio and HCl catalysis . Alternatively, Boc-protected intermediates (e.g., tert-butyl N-(4-bromo-3-fluorophenyl)carbamate) can be deprotected under acidic conditions to yield the target compound, with purity >95% confirmed by HPLC .

Q. How can spectroscopic techniques (NMR, FT-IR) and mass spectrometry confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromo/fluorine-substituted phenyl groups) and carbamate methyl groups (δ 3.7–3.9 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .
  • Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks matching the molecular formula (C₈H₆BrFNO₂; expected [M+H]+ ≈ 274.0) .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in the X-ray structure of this compound derivatives?

  • Methodological Answer : Use SHELXL for refinement, employing PART and SUMP instructions to model disordered atoms (e.g., cyclohexene rings with split occupancies). Refinement parameters (Q, θ, φ) derived from puckering analysis help distinguish major/minor conformers. Hydrogen bonding (N–H⋯O) and weak interactions (C–H⋯π) stabilize the lattice, as seen in related carbamates .

Q. How can computational methods (DFT, HOMO-LUMO) predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate bond lengths, angles, and electrostatic potential (MEP) surfaces. MEP maps highlight electrophilic/nucleophilic sites (e.g., carbamate carbonyl as an electrophilic center) .
  • HOMO-LUMO : Analyze frontier orbitals to predict charge transfer interactions. For example, electron-withdrawing substituents (Br, F) lower LUMO energy, enhancing electrophilicity .

Q. What are the methodological approaches to design bioactive derivatives of this compound for targeting enzymes or receptors?

  • Methodological Answer :

  • Pharmacophore Modification : Introduce substituents (e.g., trifluoromethyl, pyridyl) to enhance binding affinity. For instance, analogs with pyrazole-carboxamide moieties show agrochemical activity .
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., acetylcholinesterase). Validate with in vitro assays (IC50 values) .

Q. How can hazardous intermediates (e.g., isocyanates) be safely handled during the synthesis of this compound?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods and closed systems to minimize exposure.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons.
  • Quenching Protocols : Neutralize residual isocyanates with aqueous ethanol post-reaction, as described in safety data sheets .

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